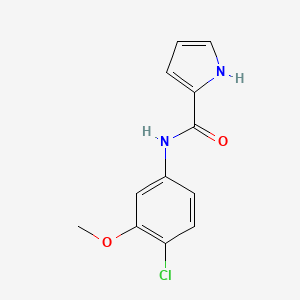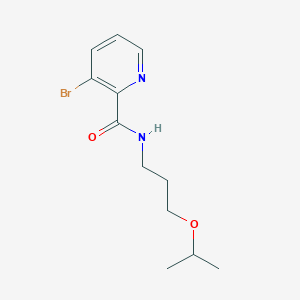![molecular formula C18H18N2O3 B7679866 2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MRE-269 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
MRE-269 acts as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that regulates gene expression and plays a role in lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by MRE-269 leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
MRE-269 has been shown to have various biochemical and physiological effects. In animal studies, MRE-269 has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. MRE-269 has also been shown to increase energy expenditure and decrease fat storage in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
MRE-269 has several advantages for lab experiments. It is a specific agonist for PPARδ and does not have any off-target effects. It is also stable and can be easily synthesized in the lab. However, MRE-269 has some limitations for lab experiments. It is not very soluble in water and requires organic solvents for its preparation. It also has a short half-life and needs to be administered frequently.
Orientations Futures
There are several future directions for the study of MRE-269. One direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to understand the long-term effects of MRE-269 and its potential side effects.
Conclusion:
In conclusion, MRE-269 is a chemical compound that has been extensively studied for its potential applications in various fields. It is a specific agonist for PPARδ and has several biochemical and physiological effects. MRE-269 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MRE-269, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of MRE-269 involves the reaction of 2-(2-hydroxyethoxy)phenol with 4-(4-methylquinazolin-2-ylmethoxy)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure MRE-269.
Applications De Recherche Scientifique
MRE-269 has been studied extensively for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, MRE-269 has been shown to have vasodilatory effects and can be used to treat hypertension. In cancer, MRE-269 has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In inflammation, MRE-269 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-[4-[(4-methylquinazolin-2-yl)methoxy]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-16-4-2-3-5-17(16)20-18(19-13)12-23-15-8-6-14(7-9-15)22-11-10-21/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVDTJBCQQBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)COC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
